3-(o-Chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide

Description

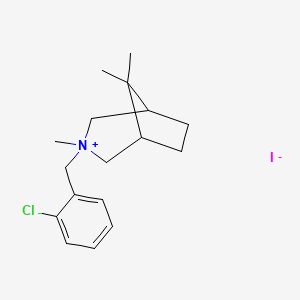

3-(o-Chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide is a quaternary ammonium salt characterized by a bicyclo[3.2.1]octane core structure. The compound features an o-chlorobenzyl substituent at the 3-position and four methyl groups at the 3-, 5-, 8-, and 8-positions of the bicyclic framework. Its iodide counterion contributes to its ionic nature and solubility profile. The CAS registry number for this compound is 98780-67-7, and it is alternatively referred to as CID57441 or LS-23503 .

The molecular formula is C₁₈H₂₆ClIN, with a molecular weight of 447.76 g/mol (calculated based on substituents and iodide). The bicyclo[3.2.1]octane skeleton imparts rigidity to the structure, while the o-chlorobenzyl group introduces steric and electronic effects that influence its reactivity and biological activity. This compound is primarily used in research settings, with applications in medicinal chemistry and pharmacology, though specific therapeutic indications remain underexplored .

Properties

CAS No. |

98780-67-7 |

|---|---|

Molecular Formula |

C17H25ClIN |

Molecular Weight |

405.7 g/mol |

IUPAC Name |

3-[(2-chlorophenyl)methyl]-3,8,8-trimethyl-3-azoniabicyclo[3.2.1]octane;iodide |

InChI |

InChI=1S/C17H25ClN.HI/c1-17(2)14-8-9-15(17)12-19(3,11-14)10-13-6-4-5-7-16(13)18;/h4-7,14-15H,8-12H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GVNSHRPQUIPREW-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2CCC1C[N+](C2)(C)CC3=CC=CC=C3Cl)C.[I-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares the structural, physicochemical, and biological properties of 3-(o-chlorobenzyl)-3,5,8,8-tetramethyl-3-azoniabicyclo(3.2.1)octane iodide with structurally related azabicyclo and azoniabicyclo compounds.

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations: Substituent Position: The o-chlorobenzyl group in the target compound contrasts with the p-aminobenzyl and p-chlorobenzyl groups in analogs . Core Modifications: Replacement of the nitrogen atom with oxygen (as in 3-oxa-8-azabicyclo[3.2.1]octane) reduces basicity and impacts solubility .

Counterion Effects :

- The iodide counterion in the target compound confers higher molecular weight and polarizability compared to hydrochloride or dihydrochloride salts in analogs. This may influence pharmacokinetics, such as membrane permeability or renal clearance .

Biological Activity: The p-aminobenzyl analog exhibits acute toxicity (LD₅₀ = 104 mg/kg in mice), suggesting that amino groups at the para position may enhance bioactivity or toxicity compared to halogenated derivatives . No acute toxicity data are available for the o-chlorobenzyl variant, highlighting a gap in current research.

Synthetic Utility :

- Compounds like 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride serve as intermediates in heterocyclic synthesis, whereas the target compound’s quaternary ammonium structure may limit its reactivity in certain reactions .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s quaternary ammonium structure and halogenated aromatic group warrant investigation into its anticholinergic or antimicrobial properties, given similarities to known bioactive azoniabicyclo derivatives .

- Toxicity Profiling: Comparative studies with the p-aminobenzyl and p-chlorobenzyl analogs are needed to elucidate substituent-specific toxicity trends .

- Solubility and Stability : Further analysis of the iodide counterion’s impact on solubility (e.g., in aqueous vs. organic media) could guide formulation development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.